molecular formula C19H26O3 B1680194 11beta-Hydroxyandrostenedione CAS No. 382-44-5

11beta-Hydroxyandrostenedione

Cat. No.: B1680194
CAS No.: 382-44-5
M. Wt: 302.4 g/mol
InChI Key: WSCUHXPGYUMQEX-KCZNZURUSA-N
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Description

11beta-hydroxyandrost-4-ene-3,17-dione is an 11beta-hydroxy steroid, a 3-oxo steroid, a 17-oxo steroid and an androstanoid. It has a role as a human metabolite and a mouse metabolite.
11beta-Hydroxyandrostenedione is a natural product found in Homo sapiens with data available.

Mechanism of Action

Target of Action

11beta-Hydroxyandrostenedione (11β-OHA4), also known as 4-Androsten-11beta-ol-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . The primary targets of 11β-OHA4 are the steroidogenic enzymes, which are responsible for its biosynthesis and metabolism .

Mode of Action

11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . This metabolism extends beyond the adrenal, suggesting that 11β-OHA4 could be metabolized in steroid-responsive peripheral tissues .

Biochemical Pathways

11β-OHA4 serves as a precursor to recognized and novel androgenic steroids . The metabolism of 11β-OHA4 in LNCaP androgen-dependent prostate cancer cells yields androgenic steroid metabolites .

Pharmacokinetics

The pharmacokinetics of 11β-OHA4 are largely determined by its biosynthesis and metabolism. It is biosynthesized in the adrenal glands and can be metabolized in steroid-responsive peripheral tissues . .

Result of Action

The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can act as ligands for steroid receptors in various tissues, potentially having far-reaching physiological consequences .

Action Environment

The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are responsible for its biosynthesis and metabolism . These enzymes are present in the adrenal glands and potentially in other steroid-responsive tissues . Therefore, the tissue environment plays a crucial role in the action, efficacy, and stability of 11β-OHA4.

Biochemical Analysis

Biochemical Properties

11beta-Hydroxyandrostenedione is involved in several biochemical reactions, primarily within the adrenal steroidogenesis pathway . It interacts with enzymes such as cytochrome P450 11beta-hydroxylase (CYP11B) and hydroxysteroid dehydrogenases (HSDs), which catalyze its conversion to other androgenic steroids . These interactions are crucial for the regulation of androgen levels in the body and have implications for conditions such as primary aldosteronism .

Cellular Effects

This compound influences various cellular processes, particularly in steroid-responsive tissues . It affects cell signaling pathways by serving as a precursor to potent androgens that bind to androgen receptors, thereby modulating gene expression and cellular metabolism . In prostate cancer cells, for instance, this compound is metabolized to yield androgenic metabolites that can influence cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with steroidogenic enzymes and androgen receptors . It serves as a substrate for CYP11B and HSDs, which convert it into active androgens that can bind to androgen receptors and modulate gene expression . This process involves enzyme inhibition or activation, leading to changes in the expression of genes involved in steroidogenesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can be influenced by factors such as enzyme activity and cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in androgen levels and cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At low doses, it can enhance androgenic activity without causing significant adverse effects . At high doses, it may lead to toxic effects such as disrupted endocrine function and altered metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the androgen biosynthesis pathway . It is metabolized by enzymes such as CYP11B and HSDs, which convert it into active androgens like 11-ketotestosterone and 11-ketodihydrotestosterone . These metabolic conversions are essential for maintaining androgen homeostasis and have implications for conditions such as adrenal hyperplasia and prostate cancer .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to steroidogenic tissues, where it can be metabolized into active androgens . The distribution of this compound is crucial for its physiological functions and can influence its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum of steroidogenic cells . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . The activity and function of this compound are closely linked to its subcellular localization, which influences its interactions with steroidogenic enzymes and receptors .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCUHXPGYUMQEX-KCZNZURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040931
Record name 11beta-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11b-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

382-44-5
Record name 11β-Hydroxyandrost-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta-Hydroxyandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 382-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 382-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11beta-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXYANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41G81C896T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11b-Hydroxyandrost-4-ene-3,17-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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